Anticancer Activity Relative to 3-Phenyl Regioisomer in MCF-7 Breast Cancer Cells
In the integrated synthesis and characterization study by Sitapara et al. (2025), the target compound bearing the 5-phenyl-1,2,4-oxadiazol-3-yl moiety was directly compared against its corresponding 3-phenyl-1,2,4-oxadiazol-5-yl regioisomer in MCF-7 breast cancer cells using an MTT assay [1]. The data demonstrated that the 5-phenyl substitution pattern confers a measurable advantage in growth inhibition under the tested conditions [1].
| Evidence Dimension | Percent inhibition of MCF-7 breast cancer cell proliferation at 50 µM |
|---|---|
| Target Compound Data | 58.2% inhibition (5-phenyl regioisomer) |
| Comparator Or Baseline | 42.7% inhibition for the 3-phenyl-1,2,4-oxadiazol-5-yl analog |
| Quantified Difference | 15.5 percentage points higher inhibition for the 5-phenyl regioisomer relative to the 3-phenyl analog |
| Conditions | MCF-7 human breast adenocarcinoma cells; MTT assay; 48 h incubation; 50 µM compound concentration; data extracted from Figure 5 of Sitapara et al. (2025) |
Why This Matters
This direct comparison establishes that the 5-phenyl-1,2,4-oxadiazol-3-yl substitution pattern is pharmacologically distinguishable from the 3-phenyl analog, providing a data-driven basis for selecting the specific regioisomer in anticancer screening programs.
- [1] Sitapara, S. M., Pandya, J. H., Patel, K., Gondkar, P., Shah, U., Ansari, S. A., Ansari, I. A., Katariya, D., Kangad, S., Chovatiya, S., & Pashavan, C. (2025). Integrated synthesis, characterization, and computational analysis of 1H pyrrole-1,2,4-oxadiazole hybrids as anticancer agents. Journal of Molecular Structure, 1341, 142575. View Source
